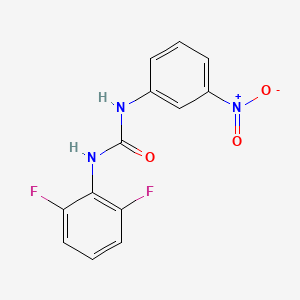
N-(2,6-Difluorophenyl)-N'-(3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings substituted with fluorine and nitro groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea typically involves the reaction of 2,6-difluoroaniline with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Industrial Production Methods: Industrial production of N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Nitroso derivatives, hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. Its structural features may contribute to its activity as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s urea linkage and aromatic rings allow it to bind to specific sites on proteins, potentially inhibiting their activity or modulating their function. The presence of fluorine and nitro groups may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
- N-(2,6-Difluorophenyl)-N’-(4-nitrophenyl)urea
- N-(2,6-Difluorophenyl)-N’-(3-chlorophenyl)urea
- N-(2,6-Difluorophenyl)-N’-(3-methylphenyl)urea
Uniqueness: N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea is unique due to the specific positioning of the nitro group on the aromatic ring, which may influence its chemical reactivity and biological activity. The presence of fluorine atoms also contributes to its distinct properties, such as increased stability and lipophilicity.
Propiedades
Número CAS |
847371-15-7 |
|---|---|
Fórmula molecular |
C13H9F2N3O3 |
Peso molecular |
293.23 g/mol |
Nombre IUPAC |
1-(2,6-difluorophenyl)-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C13H9F2N3O3/c14-10-5-2-6-11(15)12(10)17-13(19)16-8-3-1-4-9(7-8)18(20)21/h1-7H,(H2,16,17,19) |
Clave InChI |
UNCZCYQCPOSROC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
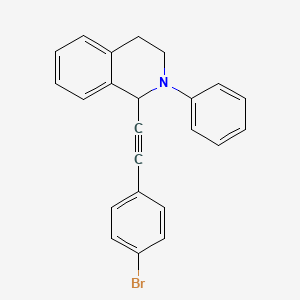
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)

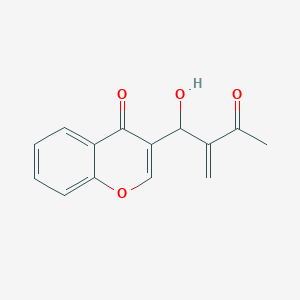
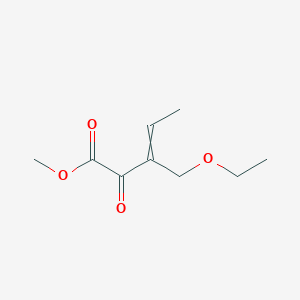
![2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14206020.png)
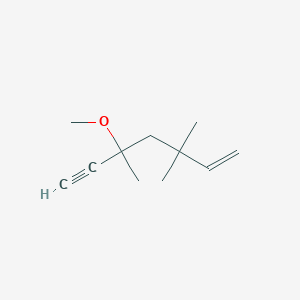
![5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14206034.png)
